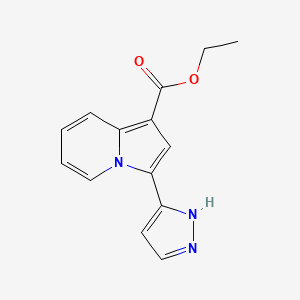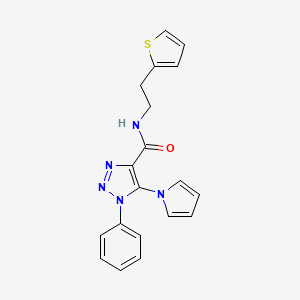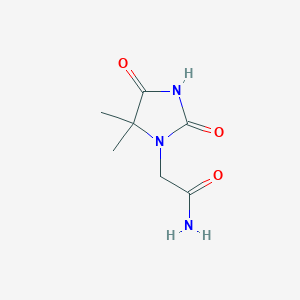![molecular formula C23H32N6O2 B2739106 3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione CAS No. 886905-91-5](/img/structure/B2739106.png)
3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve a variety of chemical reactions, and often requires knowledge of organic chemistry.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including the types and lengths of bonds, the angles between bonds, and the molecule’s overall shape.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Design and Synthesis of Purine Connected Piperazine Derivatives
Researchers have synthesized novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to target the MurB enzyme, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects. A series of purine-2,6-dione linked piperazine derivatives were synthesized, with several showing promising anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, some with greater potencies relative to current drugs like Ethambutol. Computational molecular docking analysis supported these findings, suggesting these compounds as potential preclinical agents against tuberculosis Konduri et al., 2020.
Cardiovascular and Antihistaminic Activity
In the realm of cardiovascular research, certain piperazine derivatives of purine-2,6-dione have been synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. Some of these compounds demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting their potential as therapeutic agents in cardiovascular diseases Chłoń-Rzepa et al., 2004.
Additionally, a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones have been synthesized and evaluated for antihistaminic activity. Some compounds exhibited significant inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting potential as antihistaminic agents Pascal et al., 1985.
Psychotropic Potential of Purine Derivatives
Research into the psychotropic potential of purine derivatives has led to the synthesis of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds have been investigated as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, with some displaying antidepressant-like and anxiolytic-like activities in preclinical models. This research underscores the potential of modifying purine-2,6-dione structures to design new psychotropic agents Chłoń-Rzepa et al., 2013.
Antitumor and Antiproliferative Effects
Another avenue of research has focused on the antiproliferative and erythroid differentiation effects of piperazine derivatives against human chronic myelogenous leukemia. Piperazine derivatives have been tested for their ability to inhibit K-562 cell proliferation, with some compounds showing synergic effects when combined with established anticancer drugs, indicating their potential utility in cancer therapy Saab et al., 2013.
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also involves detailing how to handle and store the compound safely.
Future Directions
This involves speculating on potential future research directions involving the compound. This could include potential applications, or areas where further study is needed.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-16(2)8-9-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-12-10-27(11-13-28)15-18-7-5-6-17(3)14-18/h5-7,14,16H,8-13,15H2,1-4H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPGFAOXYYIDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2739024.png)
![4-chloro-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739025.png)
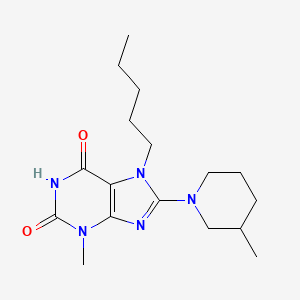
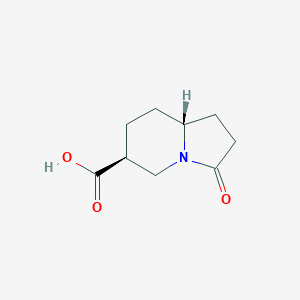
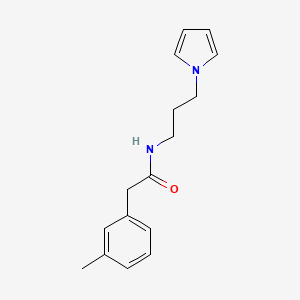
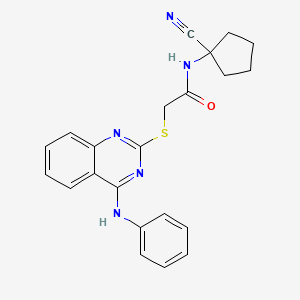
![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)
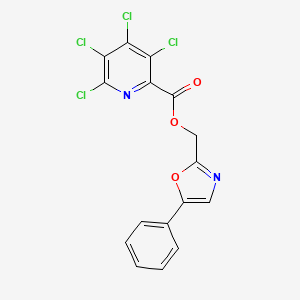
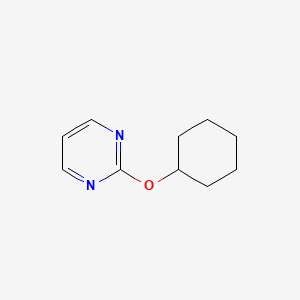
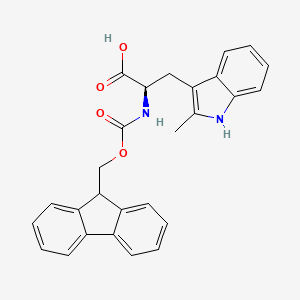
![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)
